Decyl dihydrogen phosphate
CAS No.: 3921-30-0
Cat. No.: VC0536886
Molecular Formula: C10H23O4P
Molecular Weight: 238.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3921-30-0 |
|---|---|
| Molecular Formula | C10H23O4P |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | decyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
| Standard InChI Key | SCIGVHCNNXTQDB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOP(=O)(O)O |
| Canonical SMILES | CCCCCCCCCCOP(=O)(O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Decyl dihydrogen phosphate is characterized by a 10-carbon alkyl chain (decyl) esterified to a dihydrogen phosphate group. Its molecular weight is 238.1 Da, with a SMILES representation of CCCCCCCCCCOP(=O)(O)O . The InChIKey SCIGVHCNNXTQDB-UHFFFAOYSA-N further specifies its stereochemical configuration . Key physicochemical properties include:
| Property | Value |
|---|---|
| Hydrogen bond acceptors | 2 |
| Hydrogen bond donors | 2 |
| Rotatable bonds | 10 |
| Molecular weight | 238.1 Da |
| Density (potassium salt) | 1.087 g/cm³ |
| Boiling point | 357.2°C (salt form) |
The potassium salt (C₁₄H₁₄KO₅P) exhibits a higher molecular weight of 332.33 Da and a flash point of 169.8°C .
Synthesis and Derivatives
DDP is synthesized via phosphorylation of 1-decanol using phosphorus oxychloride (POCl₃), followed by hydrolysis:
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Esterification:
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Hydrolysis:
Derivatives like 10-methacryloyloxydecyl dihydrogen phosphate (MDP), used in dental adhesives, incorporate polymerizable methacrylate groups . MDP’s synthesis involves methacrylation of 10-hydroxydecyl methacrylate before phosphorylation .
Applications in Dentistry
DDP derivatives, particularly MDP, are pivotal in dental adhesives. Key mechanisms include:
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Chemical Bonding: The phosphate group chelates calcium in hydroxyapatite (HAp), forming stable calcium-phosphate complexes . XPS studies confirm a reduction in the Ca/P ratio from 1.88 (untreated HAp) to 0.79–1.35 after MDP treatment, indicating surface modification .
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Durability: MDP-based adhesives retain 85–90% of initial bond strength after 100,000 thermal cycles, attributed to low solubility of MDP-calcium salts .
Industrial and Material Science Applications
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Surfactants: DDP’s amphiphilic nature enables use in detergents and emulsifiers.
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Metal Chelation: Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), applicable in water treatment .
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Nanolayer Formation: In ethanol-water solvents, DDP derivatives self-assemble into ordered monolayers on HAp, enhancing material compatibility .
Research Findings on Solvent and pH Effects
Studies using XRD and ³¹P NMR reveal solvent-dependent interactions:
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Ethanol-Water Primers: 45% water content increases MDP-calcium salt crystallization, evidenced by XRD peaks at 2θ = 2.32°–7.46° .
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pH Influence: At pH 7, MDP’s demineralization capacity declines due to insufficient H⁺ for HAp dissolution, reducing calcium ion release .
| Primer Composition | Dominant MDP-Calcium Salt |
|---|---|
| 75% Ethanol, 15% Water | Dicalcium salt of MDP dimer |
| 45% Water, 45% Acetone | Dicalcium salt of MDP tripolymer |
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